Head-to-Head Cytostatic Activity: 5c (9-Methyl) vs. 5h (9-H) at Conserved 6-(4-Methylbenzyl) Position
In a direct head-to-head comparison within the same study, compound 5h (6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline, lacking any 9-substituent) was consistently more potent than 5c (9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline) across all three tested cell lines [1]. The presence of the 9-methyl group in 5c reduces cytostatic potency relative to the unsubstituted analog 5h. This controlled comparison isolates the effect of a single substituent (9-H vs. 9-CH3) while holding the 6-(4-methylbenzyl) group constant.
| Evidence Dimension | Cytostatic IC50 against human Molt4/C8 T-lymphocyte cells |
|---|---|
| Target Compound Data | 272 ± 24 mmol L⁻¹ |
| Comparator Or Baseline | Compound 5h (6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline): 71 ± 31 mmol L⁻¹. Standard melphalan: 3.2 ± 0.6 mmol L⁻¹ |
| Quantified Difference | 5h is approximately 3.8-fold more potent than 5c. 5c is approximately 85-fold weaker than melphalan. |
| Conditions | 72 h incubation at 37 °C; cell number counted by Coulter counter; mean ± SEM, n = 2–3 (Karki et al., 2009, Table IV) |
Why This Matters
This demonstrates that the 9-methyl substituent, when paired with 6-(4-methylbenzyl), attenuates cytostatic activity relative to the 9-unsubstituted analog—critical information for any SAR-driven selection or procurement decision where maximal potency is desired.
- [1] Karki SS, Hazare R, Kumar S, Bhadauria VS, Balzarini J, De Clercq E. Synthesis, anticancer and cytostatic activity of some 6H-indolo(2,3-b)quinoxalines. Acta Pharm. 2009;59(4):431–440. DOI:10.2478/v10007-009-0040-9 View Source
